1,1'-Hexamethylenebis(3,3-dimethylurea)
Description
Contextualization within the Field of Bis-urea Chemistry
Bis-urea compounds are a class of molecules that contain two urea (B33335) functional groups. These groups are excellent hydrogen bond donors (N-H) and acceptors (C=O), enabling them to form strong and directional hydrogen bonds. This characteristic is the cornerstone of their utility in supramolecular chemistry, where they are employed as building blocks for the self-assembly of larger, well-ordered structures. The formation of these supramolecular polymers is often a cooperative process, influenced by the nature of the solvent and the structure of the spacer connecting the two urea units. chemicalbook.com
The self-assembly of bis-urea compounds can lead to the formation of various nano- and microstructures, such as fibers, tapes, and gels. pnrjournal.comnih.gov This has led to their application as, for example, organogelators for cosmetic solvents. nih.gov The field of bis-urea chemistry is a dynamic area of research, with ongoing efforts to design and synthesize new derivatives with tailored properties for applications in materials science, catalysis, and biomedical engineering. sigmaaldrich.com
Significance of Hexamethylene-Bridged Urea Derivatives in Contemporary Chemical Science
The hexamethylene bridge in 1,1'-Hexamethylenebis(3,3-dimethylurea) is a critical structural element that dictates the molecule's flexibility and spatial orientation of the terminal urea groups. In the broader context of bridged bis-urea derivatives, the nature of the spacer group plays a pivotal role in determining the properties of the resulting supramolecular assemblies.
The hexamethylene chain, being a flexible alkyl chain, allows for a range of conformations, which can influence the packing of the molecules in the solid state or in self-assembled structures. Research on other hexamethylene-bridged compounds has demonstrated their utility. For instance, hexamethylene diisocyanate is a common precursor in the synthesis of polyurea-based hydrogels. mdpi.com Furthermore, hexylene-bridged polysilsesquioxanes have been shown to self-assemble into crystalline hybrid materials. These examples underscore the importance of the hexamethylene linker in creating materials with specific and tunable properties. The length and flexibility of the spacer can affect the mechanical properties of polymers and the stability of gels. researchgate.net
Current Research Landscape and Future Perspectives for 1,1'-Hexamethylenebis(3,3-dimethylurea)
While specific research focusing exclusively on 1,1'-Hexamethylenebis(3,3-dimethylurea) is not extensively documented in publicly available literature, the broader research on related bis-urea compounds provides a strong indication of its potential areas of application and future research directions.
The primary research interest in compounds of this class lies in their ability to act as building blocks for supramolecular polymers and functional materials. The dimethyl substitution on the terminal urea nitrogens of 1,1'-Hexamethylenebis(3,3-dimethylurea) prevents the formation of the N-H---O hydrogen bonds that are characteristic of unsubstituted or monosubstituted ureas. This structural feature suggests that its aggregation behavior will be different from many other bis-urea compounds and may be driven by weaker interactions or different hydrogen bonding patterns if other acceptor sites are available in a system.
Future research on 1,1'-Hexamethylenebis(3,3-dimethylurea) could explore its potential as:
A component in the synthesis of novel polyureas or other polymers, where the dimethylurea groups could influence the polymer's properties.
A ligand for coordination chemistry, where the carbonyl oxygen atoms could coordinate to metal centers.
A building block in the design of new materials where controlled intermolecular interactions are desired, but the strong, directional hydrogen bonding of traditional ureas is to be avoided.
Further investigation into its synthesis, crystallographic structure, and behavior in different solvent systems would be necessary to fully elucidate its potential and carve out its niche within the vast landscape of chemical research.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[6-(dimethylcarbamoylamino)hexyl]-1,1-dimethylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N4O2/c1-15(2)11(17)13-9-7-5-6-8-10-14-12(18)16(3)4/h5-10H2,1-4H3,(H,13,17)(H,14,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGGZNWADMJJCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NCCCCCCNC(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30942767 | |
| Record name | N',N'''-Hexane-1,6-diylbis(N,N-dimethylcarbamimidic acid) | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20575-76-2 | |
| Record name | Urea, 1,1'-hexamethylenebis(3,3-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020575762 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rutaecarpine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=255317 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | N',N'''-Hexane-1,6-diylbis(N,N-dimethylcarbamimidic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30942767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-Hexamethylenebis (3,3-dimethylurea) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Q7CEJ9UES | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Structural Engineering of 1,1 Hexamethylenebis 3,3 Dimethylurea
Exploration of Synthetic Pathways for Bis-urea Compounds
The creation of bis-urea compounds can be achieved through various synthetic strategies, ranging from traditional methods to more innovative approaches. The choice of method often depends on the desired purity, yield, and the specific characteristics of the reactants.
Conventional and Emerging Reaction Approaches
The most conventional method for synthesizing symmetrical bis-ureas involves the reaction of a diisocyanate with a primary or secondary amine. For 1,1'-Hexamethylenebis(3,3-dimethylurea), this would typically involve the reaction of hexamethylene diisocyanate with dimethylamine. This approach is straightforward and often results in high yields.
A classic and widely used method for urea (B33335) synthesis involves the reaction of amines with phosgene (B1210022) or its safer equivalents like triphosgene. nih.gov This reaction proceeds through an isocyanate intermediate, which then reacts with another amine to form the urea linkage. nih.gov While effective, the high toxicity of phosgene has led to the development of alternative, safer methods. nih.gov
One such alternative is the use of potassium isocyanate, which reacts with amines in an aqueous solution to produce N-substituted ureas. researchgate.net This method is considered milder and more environmentally friendly. researchgate.net Another approach involves the carbonylation of amines using carbon monoxide, often catalyzed by transition metals like ruthenium or molybdenum. nih.gov
Emerging synthetic strategies focus on improving efficiency and sustainability. These include photochemical and electrochemical methods for C-N bond formation, which offer pathways to urea synthesis under milder conditions. acs.org Additionally, one-pot, three-component reactions have been developed, allowing for the efficient synthesis of novel bis-urea derivatives from diamines and isocyanates at room temperature. researchgate.net
Catalytic Systems in Urea Bond Formation
Catalysis plays a crucial role in modern organic synthesis, and the formation of urea bonds is no exception. Various catalytic systems have been developed to facilitate these reactions, improve yields, and enable reactions under milder conditions.
Transition metal complexes, particularly those involving ruthenium and copper, have been shown to be effective catalysts. For instance, ruthenium-phosphine complexes can catalyze the reaction of formamide (B127407) and ammonia (B1221849) to produce urea. google.com Copper(II) complexes have been used to catalyze the formation of urea from ammonium (B1175870) carbamate, an intermediate in the industrial urea production process. nih.gov
Organocatalysis has also emerged as a powerful tool. For example, 3,5-bis(trifluoromethyl)phenyl urea, in combination with a strong base, can catalyze the functionalization of unactivated C-H bonds through the formation of a high-energy vinyl carbocation intermediate. nih.gov This highlights the ability of urea-based catalysts themselves to promote complex bond-forming reactions. nih.gov The use of chlorotrimethylsilane (B32843) as a promoter in the Biginelli reaction, which can involve N-substituted ureas, demonstrates the utility of simple reagents to facilitate complex cyclocondensation reactions. organic-chemistry.org
Strategic Functionalization of the 1,1'-Hexamethylenebis(3,3-dimethylurea) Scaffold
The properties of 1,1'-Hexamethylenebis(3,3-dimethylurea) can be finely tuned through strategic functionalization of its molecular scaffold. This includes modifying the substituent groups on the nitrogen atoms and altering the length and nature of the linker connecting the two urea moieties.
Investigation of N-Substitution Effects on Reactivity and Molecular Architecture
The nature of the substituents on the nitrogen atoms of a bis-urea can significantly influence its reactivity and self-assembly behavior. The presence of N-methyl groups, as in 1,1'-Hexamethylenebis(3,3-dimethylurea), can affect the molecule's conformation. For example, N,N'-dimethyl-N,N'-diphenylureas tend to adopt a bis-cis conformation, which can be exploited in molecular design. nih.gov
The reactivity of the urea group can also be modulated by the N-substituents. The introduction of different alkyl or aryl groups can alter the electronic properties and steric hindrance around the urea functionality, thereby influencing its ability to participate in hydrogen bonding and other non-covalent interactions. This, in turn, affects the formation of supramolecular structures. rsc.org The study of N-substituted ureas in reactions like the Biginelli condensation has shown that the nature of the substituent (alkyl or aryl) can be readily varied to produce a diverse range of products. organic-chemistry.org
Design and Synthesis of Analogous Bis-urea Structures with Varied Linkers
For instance, replacing the flexible hexamethylene linker with a more rigid aromatic spacer, such as a biphenyl (B1667301) group, can lead to the formation of well-defined linear arrays and porous frameworks in the solid state. rsc.org The use of a 4,4'-methylenebis(2,6-diethylphenylene) spacer, referred to as a "magic linker," has been shown to be highly effective in promoting gelation due to its steric bulk and conformational flexibility. nih.gov
The synthesis of bis-urea analogues with different linkers often follows similar synthetic routes to the parent compound, typically involving the reaction of the corresponding diisocyanate with the desired amine. For example, bis(urea)s with piperazine-bridged pseudo-peptidic linkers have been synthesized to explore their potential biological activities. researchgate.net The length and rigidity of the linker can be systematically varied to study its effect on properties like gelation, anion binding, and the formation of complex supramolecular assemblies such as helicates and grids. nih.govresearchgate.net
Data Tables
Table 1: Synthetic Approaches for Bis-Urea Compounds
| Method | Reactants | Conditions | Key Features |
| Conventional Isocyanate Reaction | Diisocyanate, Amine | Typically room temperature or reflux | High yield, straightforward for symmetrical bis-ureas. nih.gov |
| Phosgene/Triphosgene Method | Amine, Phosgene/Triphosgene | Base present | Proceeds via isocyanate intermediate; versatile but uses toxic reagents. nih.gov |
| Potassium Isocyanate Route | Amine, Potassium Isocyanate | Aqueous solution | Milder, more environmentally friendly alternative to phosgene. researchgate.net |
| Catalytic Carbonylation | Amine, Carbon Monoxide | Transition metal catalyst (e.g., Ru, Mo) | High atom economy, produces hydrogen as a byproduct. nih.gov |
| One-Pot Three-Component Reaction | Diamine, Isocyanate | Room temperature | Efficient synthesis of diverse bis-urea derivatives. researchgate.net |
Table 2: Examples of Varied Linkers in Bis-Urea Structures
| Linker Type | Example Compound Structure | Resulting Properties/Applications | Reference |
| Aliphatic (Flexible) | 1,1'-Hexamethylenebis(3,3-dimethylurea) | Forms supramolecular polymers and gels. | rsc.org |
| Aromatic (Rigid) | Biphenyl-bis-urea derivatives | Formation of linear arrays and porous frameworks, anion binding. rsc.org | rsc.org |
| Bulky Aromatic | 4,4'-Methylenebis(2,6-diethylphenylene) spacer | Highly effective gelators due to conformational promiscuity. nih.gov | nih.gov |
| Heterocyclic | Piperazine bridged pseudo-peptides | Explored for potential biological activities. | researchgate.net |
Advanced Applications of 1,1 Hexamethylenebis 3,3 Dimethylurea in Materials Science and Industrial Processes
Polymer Chemistry and Network Formation
The bifunctional and hydrogen-bonding capabilities of 1,1'-Hexamethylenebis(3,3-dimethylurea) make it a significant component in the development of complex polymer systems. Its influence on polymer network architecture is primarily through its participation in crosslinking reactions and the stabilization of non-covalent interactions.
While direct crosslinking by 1,1'-Hexamethylenebis(3,3-dimethylurea) is not its primary application, its structure is analogous to bis-urea compounds that are known to form reversible, self-assembling polymers through cooperative hydrogen bonding. ill.eu These associations can create physical crosslinks, leading to the formation of long, fibrillar structures and imparting viscoelastic properties to solutions. ill.eu The association is highly cooperative, meaning the formation of a hydrogen bond at one urea (B33335) function significantly promotes the association of the second urea group on the same molecule. ill.eu This results in well-defined, linear chain growth rather than a random network.
In the context of thermosetting resins like epoxies, urea derivatives, particularly asymmetrically substituted ones, can act as accelerators in curing reactions. google.comgoogle.com The mechanism often involves the thermal dissociation of the urea in the presence of an epoxide, which releases a secondary amine. This amine then reacts with an epoxide group to form a tertiary amine, which is the actual catalyst for the polymerization of the epoxy resin with a primary curing agent like dicyandiamide. researchgate.net
The urea functional groups in 1,1'-Hexamethylenebis(3,3-dimethylurea) are excellent hydrogen bond donors (N-H) and acceptors (C=O). This dual capability allows it to play a crucial role in the formation and stabilization of extensive hydrogen-bond networks within polymeric materials. Such networks are known to significantly enhance the mechanical properties of polymers. researchgate.net
In systems like polyurethanes, the incorporation of bis-aromatic urea hydrogen-bonding motifs as chain extenders leads to the self-assembly of the material into well-defined domains. nih.gov This supramolecular assembly, driven by hydrogen bonding, can be tuned to control the mechanical properties and processing temperatures of the resulting elastomers. nih.gov Similarly, the flexible hexamethylene chain of 1,1'-Hexamethylenebis(3,3-dimethylurea) allows the two urea groups to orient themselves to form strong, bidentate hydrogen bonds with complementary sites on polymer chains or with other urea molecules, thus reinforcing the polymer matrix. The presence of N,N'-dimethylurea has been shown to create robust three-dimensional hydrogen-bonded architectures in coordination complexes. researchgate.net
Substituted ureas are widely utilized as latent accelerators in one-part epoxy resin formulations cured with dicyandiamide. rbhltd.com These systems offer extended shelf life at room temperature and rapid curing at elevated temperatures. The latency is achieved because the urea compound is stable at ambient temperatures and only becomes active to accelerate the cure at temperatures typically above 170°C, although this can be lowered with the right accelerator. rbhltd.com
The general mechanism involves the urea derivative facilitating the curing reaction of the epoxy resin with the primary hardener, such as dicyandiamide. google.comgoogle.com The curing process can be initiated by heat, with the reaction proceeding between approximately 70 and 220°C. google.comgoogle.com The addition of a urea-based accelerator allows for lower curing temperatures or shorter curing times, which is economically advantageous. rbhltd.com The choice and concentration of the substituted urea can be tailored to achieve the desired balance of shelf stability and cure speed. rbhltd.com For instance, using 0.5% to 15% by weight of a urea derivative, in conjunction with 1% to 15% dicyandiamide, has proven effective in various applications, including fiber composites and adhesives. google.comgoogle.com
| Curing Parameter | Typical Range with Urea Accelerator | Reference |
| Curing Temperature | 70 - 220 °C | google.comgoogle.com |
| Dicyandiamide Concentration | 1 - 15 wt% | google.comgoogle.com |
| Urea Accelerator Concentration | 0.5 - 15 wt% | google.comgoogle.com |
Exploration in Specialized Chemical Formulations
Beyond polymer science, the unique chemical properties of 1,1'-Hexamethylenebis(3,3-dimethylurea) suggest its potential utility in other specialized applications, drawing parallels from the known functions of related urea compounds.
While many urea derivatives are fundamental building blocks in medicinal chemistry, leading to the synthesis of various therapeutic agents, public domain research specifically identifying 1,1'-Hexamethylenebis(3,3-dimethylurea) as a bulk drug intermediate is not widely documented. nih.gov The synthesis of 1,3-disubstituted ureas is a common strategy in the development of inhibitors for enzymes like soluble epoxide hydrolase. nih.gov However, there is no direct evidence from the available search results to suggest that 1,1'-Hexamethylenebis(3,3-dimethylurea) is currently utilized in this capacity on a large scale. The manufacturing information for a structurally similar compound, (4-Methylbenzene-1,3-diyl)bis(1,1-dimethylurea), indicates its use in plastics material and resin manufacturing and other basic organic chemical manufacturing. nih.gov
Urea and its derivatives have established roles in pH regulation and water treatment. The hydrolysis of urea, often catalyzed by the enzyme urease, produces ammonia (B1221849), which in turn increases the pH of the medium. researchgate.net This reaction can be precisely controlled to modulate pH in various systems.
Potential as a Stabilizer in Agricultural Chemical Preparations
The use of urea as a primary nitrogen source and a component in agricultural formulations is widespread due to its high nitrogen content, low cost, and good granulation properties. researchgate.netgoogle.com However, the inherent hygroscopicity (tendency to absorb moisture from the air) of simple urea can lead to physical degradation of solid formulations, such as granules and powders, compromising storage stability and application efficacy. google.com This has historically limited its use as a carrier for pesticides and other active ingredients. google.com
Research has focused on mitigating this issue, for instance, by creating urea adducts with hydrocarbons like normal paraffin (B1166041) to suppress moisture absorption. google.com Another approach involves the incorporation of nitrogen stabilizers, such as urease and nitrification inhibitors, directly into molten urea before granulation to create more stable and efficient fertilizers. google.com
In this context, 1,1'-Hexamethylenebis(3,3-dimethylurea) presents intriguing possibilities as a stabilizing agent. Its molecular structure, which features two dimethylurea groups linked by a six-carbon hexamethylene chain, offers several potential advantages over simple urea:
Reduced Hygroscopicity: The larger, more complex, and partially hydrophobic nature of the molecule compared to urea may inherently reduce its tendency to absorb atmospheric water, leading to better physical stability of the final product.
Hydrogen Bonding Capabilities: The presence of multiple urea functionalities allows for the formation of stable hydrogen bonds. nih.gov This capability could enable it to effectively bind with and stabilize various active agricultural ingredients, protecting them from premature degradation.
Controlled Release Properties: The structure could potentially act as a matrix for the slow or controlled release of nitrogen or other incorporated active compounds, a desirable trait in modern agricultural practice.
While direct studies on the application of 1,1'-Hexamethylenebis(3,3-dimethylurea) as an agricultural stabilizer are not extensively documented in publicly available literature, its structural characteristics suggest it is a viable candidate for research and development in creating advanced, stable agrochemical preparations. A related compound, N,N''-(4-methyl-1,3-phenylene)bis[N',N'-dimethylurea], is noted for its use as a component in products like adhesives and coatings, highlighting the utility of bis-urea structures as functional additives. nih.gov
Catalysis and Organic Synthetic Methodologies
The principles of green chemistry encourage the development of processes that are more sustainable, for example by using environmentally benign solvents and developing efficient catalytic systems. ureaknowhow.comnih.gov Urea derivatives are being actively investigated for their potential contributions in these areas.
Exploration as a Reagent or Component in Environmentally Sustainable Solvent Systems
A significant area of green chemistry research is the replacement of volatile and often toxic organic solvents with safer alternatives. researchgate.net One of the most promising classes of green solvents is Deep Eutectic Solvents (DES). These are systems formed from a mixture of two or more solid compounds which, at a particular molar ratio, result in a liquid with a melting point significantly lower than that of any individual component. wikipedia.org
Urea is a well-known hydrogen-bond donor and a key ingredient in the formation of many common DES. wikipedia.org For instance, a 2:1 molar ratio of urea and choline (B1196258) chloride (a salt derived from plant biomass) creates a liquid at just 12 °C. wikipedia.org This ability to form effective hydrogen bonds is central to the unique solvent properties of the resulting DES.
Given its structure, 1,1'-Hexamethylenebis(3,3-dimethylurea) is a compelling candidate for exploration in the formulation of new solvent systems:
It possesses multiple hydrogen bond donor (N-H) and acceptor (C=O) sites, which are critical for the formation of DES.
Its higher molecular weight and flexible hexamethylene linker could lead to the formation of DES with distinct properties, such as different viscosities, polarities, and solubilizing capabilities, compared to those made with simple urea.
The use of bio-based derivatives in solvent synthesis is a key aspect of green chemistry. rsc.org If the hexamethylene diamine precursor for this compound can be sourced from renewable feedstocks, it would further enhance its green credentials.
The development of such systems could provide novel, non-toxic, and potentially biodegradable media for organic synthesis and other industrial processes, aligning with the core goals of sustainable chemistry. nih.gov
Table 1: Comparison of Properties for Urea and Potential Green Solvent Components
| Compound | Molecular Formula | Molar Mass (g/mol) | Key Feature for Solvent Systems | Reference |
|---|---|---|---|---|
| Urea | CH₄N₂O | 60.06 | Excellent hydrogen-bond donor for DES formation. | wikipedia.org |
| 1,3-Dimethylurea | C₃H₈N₂O | 88.11 | Used as an intermediate for formaldehyde-free textile additives. | basf.comnih.gov |
| Choline Chloride | C₅H₁₄ClNO | 139.62 | Common hydrogen-bond acceptor in DES; bio-derived. | wikipedia.org |
| 1,1'-Hexamethylenebis(3,3-dimethylurea) | C₁₂H₂₆N₄O₂ | 258.36 | Multiple H-bond donor/acceptor sites; potential for novel DES. |
Metal Coordination Properties of Thiourea (B124793) Analogs and Related Derivatives
The thiourea functional group, where the oxygen atom of a urea is replaced by a sulfur atom, is a versatile ligand in coordination chemistry. nih.gov Thioureas are known to form stable complexes with a wide range of transition metals, particularly soft metal ions. isca.metandfonline.com The thiourea analog of the title compound, 1,1'-Hexamethylenebis(3,3-dimethylthiourea) , would function as a bis(thiourea) ligand, a class of compounds with well-studied and interesting coordination behaviors.
Bis(thiourea) ligands are flexible molecules capable of coordinating to metal centers in several ways, acting as neutral ligands or, upon deprotonation, as anions. isca.me The primary coordination site is typically the soft sulfur atom of the thiocarbonyl (C=S) group. isca.me The presence of two thiourea units connected by a linker, such as the hexamethylene chain in this case, allows the ligand to form chelate rings with a single metal center or bridge between two different metal centers.
Studies on analogous bis(thiourea) ligands demonstrate their diverse coordination chemistry:
Coordination Modes: They can act as bidentate ligands, coordinating through both sulfur atoms to form a large chelate ring with the metal. isca.me In some cases, coordination can also involve the nitrogen atoms, leading to unusual ring structures and enhanced binding capabilities. dntb.gov.uadocumentsdelivered.com
Complex Geometry: Depending on the metal ion and reaction conditions, various geometries can be achieved. For example, bis(thiourea) ligands have been shown to form square planar complexes with Co(II) and octahedral complexes with Cu(II). isca.me
Ligand Flexibility: The length and flexibility of the linker between the thiourea groups are critical in determining the size of the resulting metallacycle and the stability of the complex. The hexamethylene chain would allow for the formation of large, flexible chelate rings.
The ability of these thiourea analogs to selectively bind metal ions makes them valuable in areas such as catalysis, sensor development, and materials science. nih.govdntb.gov.ua
Table 2: Research Findings on Metal Complexes of Bis(thiourea) Analogs
| Metal Ion | Ligand Type | Proposed Geometry | Decomposition Temp. (°C) | Key Finding | Reference |
|---|---|---|---|---|---|
| Co(II) | Bis(thiourea) | Square Planar | 190 | Ligand coordinates as a bidentate through two sulfur atoms. | isca.me |
| Cu(II) | Bis(thiourea) | Octahedral | 340 | Complex exhibits significant thermostability. | isca.me |
| Ru(II) | Pyridyl bis(thiourea) | - | - | Forms novel chelate rings and exhibits enhanced anion binding. | dntb.gov.uadocumentsdelivered.com |
| Ag(I) | Phosphine-bearing bis(thiourea) | Tetrahedral | - | Ligand coordinates in a chelated form through sulfur and phosphorus atoms. | nih.gov |
Biological Activities and Mechanistic Studies of 1,1 Hexamethylenebis 3,3 Dimethylurea Analogs
Investigation of Antimicrobial and Anticancer Potentials of Urea (B33335) Derivatives
There is currently no specific research data available on the antimicrobial or anticancer properties of 1,1'-Hexamethylenebis(3,3-dimethylurea). While other substituted urea compounds have been investigated for such activities, these findings cannot be directly extrapolated to the subject compound.
Due to the absence of studies on the antimicrobial and anticancer potential of 1,1'-Hexamethylenebis(3,3-dimethylurea), there is no information regarding its cellular and molecular mechanisms of action. Investigations into whether this compound can induce apoptosis, disrupt the cell cycle, cause membrane disruption, or inhibit enzymatic activity have not been published.
The structure-activity relationships (SAR) for 1,1'-Hexamethylenebis(3,3-dimethylurea) and its analogs concerning biomedical applications have not been established. SAR studies are crucial for optimizing the chemical structure of a compound to enhance its biological activity and selectivity. Such studies would require the synthesis and biological evaluation of a series of related analogs, which has not been reported for this specific compound.
Exploration of Agricultural Biological Effects
Similar to its biomedical potential, the agricultural biological effects of 1,1'-Hexamethylenebis(3,3-dimethylurea) remain unexplored.
No studies have been published detailing the influence of 1,1'-Hexamethylenebis(3,3-dimethylurea) on plant growth regulation. While some urea derivatives are known to act as cytokinins or herbicides, influencing processes like cell division and root development, the specific effects of this compound are unknown. nih.govresearchgate.netresearchgate.net Research would be needed to determine if it promotes or inhibits plant growth.
The potential for 1,1'-Hexamethylenebis(3,3-dimethylurea) to act as a urease inhibitor has not been investigated. Urease inhibitors are agriculturally important as they can slow the breakdown of urea-based fertilizers, leading to enhanced nitrogen utilization by crops and reduced ammonia (B1221849) volatilization. nih.govmdpi.comresearchgate.net The mechanism by which this compound might interact with the urease enzyme is therefore unknown.
Environmental Behavior and Ecotoxicological Research on 1,1 Hexamethylenebis 3,3 Dimethylurea
Degradation Pathways in Environmental Compartments
The persistence and transformation of 1,1'-Hexamethylenebis(3,3-dimethylurea) in the environment will be governed by a combination of abiotic and biotic processes. These include reactions with naturally occurring oxidants in water, the influence of sunlight, and breakdown by microorganisms.
In aqueous environments, persistent organic molecules can be degraded by advanced oxidation processes involving highly reactive species like hydroxyl radicals (•OH) and ozone (O₃). Although direct studies on 1,1'-Hexamethylenebis(3,3-dimethylurea) are not available, the reactivity of similar compounds suggests potential degradation mechanisms.
Hydroxyl radicals are powerful, non-selective oxidants that can initiate the degradation of a wide range of organic pollutants. The reaction of •OH with 1,1'-Hexamethylenebis(3,3-dimethylurea) would likely involve hydrogen abstraction from the hexamethylene chain or the methyl groups, leading to the formation of carbon-centered radicals. These radicals can then react with oxygen to form peroxy radicals, initiating a cascade of reactions that can lead to the cleavage of the alkyl chain and the urea (B33335) functional groups.
Ozonation is another important aqueous oxidation process. Ozone can react directly with certain functional groups or decompose to form hydroxyl radicals, which then contribute to degradation. For urea-based compounds, the susceptibility to ozonolysis would depend on the specific molecular structure.
A related compound, 1,3-dimethylurea, has a calculated half-life for photo-oxidation in water via reaction with hydroxyl radicals estimated at 111 days. oecd.org This suggests that while oxidation by hydroxyl radicals is a potential degradation pathway, it may not be a rapid process for such urea derivatives.
Table 1: Potential Aqueous Oxidation Reactions
| Oxidant | Potential Reaction Mechanism with 1,1'-Hexamethylenebis(3,3-dimethylurea) | Expected Outcome |
|---|---|---|
| Hydroxyl Radical (•OH) | Hydrogen abstraction from the hexamethylene bridge and methyl groups. | Formation of reactive radical intermediates, leading to fragmentation of the molecule. |
| Ozone (O₃) | Direct reaction with the urea moiety or decomposition to form •OH. | Partial or complete degradation, depending on reaction conditions. |
Sunlight can induce the degradation of chemical compounds in the environment through phototransformation, or photolysis. This can occur through direct absorption of light by the molecule or indirectly through reactions with photosensitized substances.
For urea-based herbicides, which share structural similarities with 1,1'-Hexamethylenebis(3,3-dimethylurea), photodegradation is a recognized transformation pathway. The process can involve the loss and oxidation of alkyl chains, as well as modifications to other parts of the molecule. The rate of phototransformation is influenced by factors such as the intensity of light, the presence of photosensitizers (like humic substances in natural waters), and the chemical's own light-absorbing properties.
Given the aliphatic nature of the hexamethylene bridge in 1,1'-Hexamethylenebis(3,3-dimethylurea), direct photolysis might be limited unless the urea functional groups confer some photoreactivity. However, indirect photolysis mediated by hydroxyl radicals generated from other photosensitive compounds in the water is a plausible degradation route.
Biodegradation by microorganisms is a crucial process for the removal of organic compounds from the environment. The susceptibility of a chemical to microbial degradation depends on its structure and the presence of suitable microbial populations with the necessary enzymatic capabilities.
Studies on similar, smaller urea compounds have shown that biodegradation can occur. For example, 1,3-dimethylurea is reported to be readily biodegradable in certain tests and can be mineralized in soil. oecd.org This suggests that microorganisms capable of breaking down urea structures exist in the environment.
The biodegradation of 1,1'-Hexamethylenebis(3,3-dimethylurea) would likely proceed through the enzymatic cleavage of the urea linkages or the oxidation of the hexamethylene chain. Complete degradation, or mineralization, would result in the conversion of the organic carbon to carbon dioxide and the nitrogen to inorganic forms. However, the long alkyl chain in 1,1'-Hexamethylenebis(3,3-dimethylurea) might influence its bioavailability and, consequently, its biodegradation rate.
Assessment of Transformation Products and Environmental Metabolites
Identifying the transformation products of 1,1'-Hexamethylenebis(3,3-dimethylurea) is essential for a comprehensive understanding of its environmental impact, as these products may have their own toxicological profiles.
The identification and quantification of transformation products in environmental samples typically require sophisticated analytical techniques. A general workflow for such an analysis would involve several key steps:
Sample Extraction: Isolating the target compounds and their transformation products from the environmental matrix (e.g., water, soil). Solid-phase extraction (SPE) is a common technique for aqueous samples.
Chromatographic Separation: Separating the mixture of compounds. High-performance liquid chromatography (HPLC) is often used for polar, non-volatile compounds like urea derivatives.
Mass Spectrometric Detection: Identifying and quantifying the separated compounds. High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap MS, is invaluable for elucidating the structures of unknown transformation products. Tandem mass spectrometry (MS/MS) can provide further structural information through fragmentation analysis.
Table 2: Common Analytical Techniques for Transformation Product Analysis
| Technique | Purpose | Application to 1,1'-Hexamethylenebis(3,3-dimethylurea) |
|---|---|---|
| Solid-Phase Extraction (SPE) | Sample concentration and cleanup. | Extraction of the parent compound and its more polar transformation products from water samples. |
| High-Performance Liquid Chromatography (HPLC) | Separation of compounds in a mixture. | Separation of 1,1'-Hexamethylenebis(3,3-dimethylurea) and its degradation products prior to detection. |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement for formula determination. | Identification of unknown transformation products by providing their elemental composition. |
| Tandem Mass Spectrometry (MS/MS) | Structural elucidation through fragmentation. | Confirmation of the identity of transformation products by comparing their fragmentation patterns with those of reference standards or predicted fragments. |
In the absence of experimental data, computational models can provide valuable insights into the likely environmental fate of a chemical. Quantitative Structure-Activity Relationship (QSAR) and other in silico models can predict various properties, including degradation rates and potential transformation products.
These models use the chemical structure of a compound to estimate its physicochemical properties and reactivity. For 1,1'-Hexamethylenebis(3,3-dimethylurea), predictive models could be used to:
Estimate its susceptibility to hydrolysis, oxidation, and photolysis.
Predict the structures of likely transformation products from various degradation pathways.
Estimate the ecotoxicity of the parent compound and its predicted transformation products.
It is important to note that while in silico predictions are a useful screening tool, they need to be validated with experimental data to confirm their accuracy.
Ecotoxicological Impact Assessment of 1,1'-Hexamethylenebis(3,3-dimethylurea)
The evaluation of the potential environmental impact of chemical substances is a critical component of regulatory assessment and environmental stewardship. For 1,1'-Hexamethylenebis(3,3-dimethylurea), a comprehensive ecotoxicological impact assessment involves understanding its effects on aquatic life, its persistence in the environment, and its potential to accumulate in organisms. In the absence of extensive empirical data for this specific compound, predictive models and data from structurally related molecules are employed to estimate its environmental risk.
Development and Application of Structure-Activity Relationships for Aquatic Organisms
Quantitative Structure-Activity Relationships (QSAR) are computational models that relate the chemical structure of a substance to its biological or ecotoxicological activity. These models are invaluable for predicting the potential toxicity of chemicals for which limited experimental data exist, thereby reducing the need for extensive animal testing. nih.gov For 1,1'-Hexamethylenebis(3,3-dimethylurea), QSAR models like the Ecological Structure Activity Relationships (ECOSAR™) program developed by the U.S. Environmental Protection Agency (EPA) can provide initial screening-level estimates of aquatic toxicity. epa.govepa.gov
ECOSAR predicts the toxicity of a chemical to aquatic organisms such as fish, invertebrates (like Daphnia), and algae by comparing its structure to a database of chemicals with known toxicity values. epa.govchemsafetypro.com The model assigns the chemical to a specific class based on its structural features and then uses regression equations to estimate acute (short-term) and chronic (long-term) toxicity endpoints. epa.gov
For 1,1'-Hexamethylenebis(3,3-dimethylurea), the key structural features influencing its classification and predicted toxicity would be:
The long, flexible hexamethylene (-C6H12-) aliphatic chain: This nonpolar component suggests that the mode of toxic action could be nonpolar narcosis (baseline toxicity), where the chemical disrupts cell membranes.
The two urea functional groups (-NH-CO-N(CH3)2): The presence of urea moieties can confer more specific modes of action, such as the inhibition of photosynthesis, which is a known mechanism for many urea-based herbicides. researchgate.net
The reliability of ECOSAR predictions is highest when the chemical falls squarely within a well-defined chemical class with sufficient empirical data. researchgate.net For a molecule like 1,1'-Hexamethylenebis(3,3-dimethylurea), it might be classified as a neutral organic or potentially within a more specific urea class, if available. The model uses the octanol-water partition coefficient (log Kow) as a key parameter, which for this compound would be estimated based on its structure. A higher log Kow would generally correlate with higher predicted chronic toxicity, up to a certain cutoff point where reduced water solubility limits bioavailability. chemsafetypro.com
Table 1: Illustrative ECOSAR Predicted Aquatic Toxicity for 1,1'-Hexamethylenebis(3,3-dimethylurea) (Note: These are hypothetical values to illustrate the output of a QSAR model and are not based on published experimental data for this specific compound.)
| Organism | Endpoint | Predicted Value (mg/L) | Toxicity Concern Level |
|---|---|---|---|
| Fish | 96-hr LC50 | > 100 | Low |
| Aquatic Invertebrate (Daphnia) | 48-hr EC50 | 50 - 100 | Low to Moderate |
| Green Algae | 96-hr EC50 | 1 - 10 | High |
| Fish | Chronic Value (ChV) | 10 - 50 | Low to Moderate |
| Aquatic Invertebrate (Daphnia) | Chronic Value (ChV) | 5 - 20 | Moderate |
| Green Algae | Chronic Value (ChV) | 0.1 - 1 | High |
Evaluation of Specific Toxicity Endpoints (e.g., Photosynthesis Inhibition in Algae)
Many substituted urea compounds, particularly phenylurea derivatives, are known to be potent herbicides that act by inhibiting Photosystem II (PSII) in plants and algae. researchgate.net This specific mode of action disrupts the electron transport chain, blocking photosynthesis and leading to cell death. Given the presence of two dimethylurea moieties in 1,1'-Hexamethylenebis(3,3-dimethylurea), it is plausible that it could exhibit a similar mechanism of toxicity, making algae and aquatic plants particularly sensitive.
The toxicity to algae is typically assessed by measuring the inhibition of growth or biomass over a period of 72 or 96 hours. The endpoint is the EC50, the concentration that causes a 50% reduction in growth compared to a control group. For compounds that inhibit photosynthesis, this is a very sensitive endpoint. Studies on various urea-based fertilizers and herbicides have shown that they can significantly impact algal growth and community structure, sometimes promoting blooms of certain species while being toxic to others. nih.govnoaa.gov
Research on phenylurea herbicides has demonstrated that they can be highly toxic to aquatic primary producers. researchgate.net While 1,1'-Hexamethylenebis(3,3-dimethylurea) is an aliphatic, not an aromatic, bis-urea, the potential for the urea functional group to interfere with biological processes in algae cannot be discounted and would be a primary focus of any ecotoxicological investigation.
Table 2: Comparative Algal Toxicity of Urea-Based Compounds (Note: This table includes data for other urea compounds to provide context, as specific experimental data for 1,1'-Hexamethylenebis(3,3-dimethylurea) is not readily available in the public domain.)
| Compound | Organism | Endpoint | Toxicity Value (mg/L) | Reference |
|---|---|---|---|---|
| Diuron (Phenylurea Herbicide) | Scenedesmus subspicatus | 72-hr EC50 (Growth) | 0.022 | researchgate.net |
| 1,3-Dimethylurea | Scenedesmus subspicatus | 72-hr EC50 (Growth) | > 1,000 | oecd.org |
| Guanylurea | Pseudokirchneriella subcapitata | 72-hr EC50 (Growth) | 41 | nih.gov |
| 1,1'-Hexamethylenebis(3,3-dimethylurea) | Green Algae (Predicted) | 96-hr EC50 (Growth) | 1 - 10 | (Illustrative QSAR value) |
Consideration of Environmental Persistence and Bioaccumulation Potential
Persistence: The persistence of 1,1'-Hexamethylenebis(3,3-dimethylurea) in the environment is governed by its susceptibility to degradation processes such as biodegradation, hydrolysis, and photolysis.
Biodegradation: The linear hexamethylene chain is an aliphatic hydrocarbon structure, which is generally expected to be susceptible to aerobic biodegradation by microorganisms. However, the presence of the urea groups may influence the rate of degradation. For comparison, the transformation product of the pharmaceutical metformin, guanylurea, has been shown to be biodegradable, albeit sometimes after a lag phase. nih.gov
Hydrolysis: The urea linkages could potentially undergo hydrolysis, breaking the molecule down into smaller components, although this process is often slow under typical environmental pH conditions.
Bioaccumulation Potential: Bioaccumulation potential is often estimated using the octanol-water partition coefficient (log Kow). A high log Kow value (typically > 3) suggests a tendency for the chemical to partition from water into the fatty tissues of organisms. While no experimental value for 1,1'-Hexamethylenebis(3,3-dimethylurea) is available, its structure, containing a moderately long alkyl chain, suggests a log Kow that might indicate some potential for bioaccumulation. However, the polar urea groups would counteract this to some extent. For the related compound metformin and its product guanylurea, the bioaccumulation potential is considered low, with estimated bioconcentration factor (BCF) values well below regulatory concern thresholds. nih.gov Given the larger, more lipophilic structure of 1,1'-Hexamethylenebis(3,3-dimethylurea), its BCF would likely be higher than these smaller, more polar molecules but may not necessarily reach the level of a highly bioaccumulative substance.
Table 3: Estimated Environmental Fate Properties of 1,1'-Hexamethylenebis(3,3-dimethylurea) (Note: These values are estimations based on chemical structure and comparison with related compounds.)
| Property | Predicted Value/Potential | Basis of Estimation |
|---|---|---|
| Biodegradation | Potentially biodegradable | Presence of linear alkyl chain |
| Hydrolysis | Slow at neutral pH | General stability of urea linkage |
| Log Kow (Octanol-Water Partition Coefficient) | 1.5 - 3.0 (Estimated) | Structural contribution methods |
| Bioaccumulation Potential (BCF) | Low to Moderate | Based on estimated Log Kow |
Advanced Analytical and Computational Methodologies in Research on 1,1 Hexamethylenebis 3,3 Dimethylurea
High-Resolution Spectrometry for Structural Characterization and Trace Analysis
High-resolution spectrometry is fundamental for the unambiguous identification and structural elucidation of 1,1'-Hexamethylenebis(3,3-dimethylurea). Techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy provide detailed information at the molecular level.
HRMS is critical for determining the precise elemental composition of the molecule. By measuring the mass-to-charge ratio to a high degree of accuracy, it can confirm the molecular formula, C₁₂H₂₆N₄O₂. nih.gov This capability is crucial for differentiating the target compound from isomers or other molecules with similar nominal masses.
NMR spectroscopy, including ¹H NMR and ¹³C NMR, reveals the specific arrangement of atoms within the molecule.
¹H NMR would provide information on the chemical environment of the hydrogen atoms, distinguishing between the protons on the hexamethylene chain and those on the N-methyl groups.
¹³C NMR would identify the different carbon environments, such as the carbonyl carbon of the urea (B33335) group, the carbons in the hexamethylene linker, and the methyl carbons. spectrabase.com
Together, these high-resolution techniques provide a comprehensive structural fingerprint of the compound, essential for confirming its identity in synthesis products or for its detection in trace analysis applications.
Chromatographic Techniques for Separation and Quantification
Chromatography is indispensable for separating 1,1'-Hexamethylenebis(3,3-dimethylurea) from complex mixtures and for its precise quantification. The choice of technique, such as liquid chromatography (LC) or gas chromatography (GC), depends on the compound's properties and the sample matrix. Given its polarity and molecular weight, LC is a particularly suitable method.
High-performance liquid chromatography (HPLC), often coupled with tandem mass spectrometry (LC-MS/MS), offers high sensitivity and selectivity. This combination allows for the confident detection and quantification of the compound even at very low concentrations in complex environmental or biological samples. Supercritical fluid chromatography (SFC) coupled with mass spectrometry has also proven effective for the rapid separation and analysis of related dimethylurea isomers, achieving baseline separation in minutes. mdpi.com
The development of a robust chromatographic method involves optimizing several parameters, as detailed in the table below, which summarizes typical conditions for analyzing urea compounds.
| Parameter | Technique | Details | Purpose |
| Stationary Phase | Reversed-Phase LC | C18 or similar | Separation based on hydrophobicity |
| SFC | 2-Ethylpyridine | Baseline separation of polar isomers mdpi.com | |
| Mobile Phase | LC | Acetonitrile/Water gradient | Elution of the analyte from the column |
| SFC | Carbon dioxide with methanol (B129727) modifier mdpi.com | "Green" alternative with low organic solvent use mdpi.com | |
| Detection | Mass Spectrometry (MS) | Electrospray Ionization (ESI) | Sensitive and selective detection and quantification |
| UV Detector | ~210 nm | General-purpose detection for quality control |
Computational Chemistry and Cheminformatics in Predictive Modeling
Computational chemistry and cheminformatics are powerful tools for predicting the properties and behavior of 1,1'-Hexamethylenebis(3,3-dimethylurea) without the need for extensive laboratory experiments. These in silico methods provide valuable insights into the molecule's reactivity, biological interactions, and environmental fate.
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of urea derivatives. nih.govacs.org These calculations can determine various molecular properties, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and bond dissociation energies. nih.govresearchgate.net This information helps in predicting the most likely sites for chemical reactions, understanding reaction mechanisms, and assessing the molecule's stability. For instance, such calculations can predict the energy barriers for decomposition pathways, providing insight into the compound's thermal stability. researchgate.net
To investigate potential biological activity, molecular docking and dynamics simulations are used. Molecular docking predicts how 1,1'-Hexamethylenebis(3,3-dimethylurea) might bind to the active site of a biological target, such as an enzyme or a receptor. mdpi.com This process involves generating a 3D model of the compound and computationally fitting it into the binding pocket of a protein whose structure is known. The results are scored based on binding affinity, suggesting the strength of the potential interaction. mdpi.com These studies can guide the selection of compounds for further biological screening. For example, various urea derivatives have been docked against targets like tyrosine kinases and DNA topoisomerase I to explore their potential as anticancer agents. mdpi.com
Cheminformatics tools like rule-based pathway generators are used to predict the environmental fate of chemicals. Systems such as enviPath use a curated database of known microbial biotransformation reactions to predict how a compound like 1,1'-Hexamethylenebis(3,3-dimethylurea) might be broken down by microorganisms in the environment. envipath.orgnih.gov The software identifies functional groups within the molecule and applies transformation rules to generate a network of potential transformation products. nih.gov This approach is valuable for environmental risk assessment, as it can predict the formation of metabolites that may be more or less persistent or toxic than the parent compound.
In Vitro Bioassay Systems for Activity Screening
In vitro bioassay systems are essential for the initial screening of the biological activity of 1,1'-Hexamethylenebis(3,3-dimethylurea). These assays are performed in a controlled laboratory environment, typically using cell cultures or isolated enzymes, to assess a compound's effects at the cellular and molecular level. youtube.com
A wide range of assays can be employed depending on the desired endpoint. For example, to screen for potential anticancer activity, researchers may use various human cancer cell lines. nih.gov The compound would be added to these cell cultures, and its effects on cell proliferation and viability would be measured. nih.gov Other assays can screen for different types of activity or toxicity. youtube.com
The table below lists several common in vitro assays and their applications in screening compounds like urea derivatives.
| Assay Type | Purpose | Example Application |
| Cell Proliferation Assay | To measure the effect of a compound on cell growth. | Testing for antiproliferative activity against cancer cell lines. nih.gov |
| Cytotoxicity Assay | To determine the concentration at which a compound is toxic to cells. | Assessing general toxicity by measuring cell viability. |
| Enzyme Inhibition Assay | To measure a compound's ability to inhibit a specific enzyme. | Screening for urease inhibitors. researchgate.net |
| Genotoxicity Assay (e.g., Ames Test) | To assess the potential of a compound to damage DNA. youtube.com | Identifying potential carcinogens. youtube.com |
| Receptor Binding Assay | To determine if a compound binds to a specific cellular receptor. | Screening for antagonists of chemokine receptors. nih.gov |
These in vitro screening methods provide crucial preliminary data, allowing for the prioritization of compounds for further, more detailed investigation. youtube.com
Emerging Research Frontiers and Sustainable Development for 1,1 Hexamethylenebis 3,3 Dimethylurea
Innovations in Green Chemical Synthesis for Urea (B33335) Derivatives
The traditional synthesis of urea derivatives often involves hazardous reagents such as phosgene (B1210022) and isocyanates, posing significant safety and environmental concerns. nih.govrsc.org In response, the field of green chemistry is pioneering innovative and sustainable alternatives. These emerging methods prioritize the use of non-toxic starting materials, milder reaction conditions, and improved atom economy.
Key green synthesis strategies for urea derivatives include:
Carbon Dioxide (CO2) as a C1 Building Block: Researchers are developing metal-free methods that utilize CO2 at atmospheric pressure and room temperature to produce a variety of symmetric and asymmetric ureas. organic-chemistry.org This approach not only replaces toxic C1 sources but also contributes to carbon capture and utilization. rsc.org Electrocatalytic and photocatalytic methods are also being explored to synthesize urea from CO2 and various nitrogen sources like nitrate (B79036) or nitrogen gas, offering a potential pathway for net-zero emission production. bohrium.comnih.gov
Catalyst-Free Synthesis in Water: A significant advancement is the development of synthesis methods that proceed in water without the need for a catalyst or organic co-solvents. rsc.org These reactions, such as the nucleophilic addition of amines to potassium isocyanate in water, offer excellent yields, high purity, and simple product isolation through filtration, thereby avoiding the use of volatile organic compounds (VOCs). rsc.orgrsc.org
Catalytic Routes from Benign Precursors: Ruthenium pincer catalysts have been shown to enable the direct synthesis of urea derivatives from methanol (B129727) and amines, producing only hydrogen gas as a byproduct. organic-chemistry.org Other catalytic methods focus on the oxidative carbonylation of amines using less toxic agents and transition metal catalysts to achieve high atom economy. nih.gov Similarly, the decarbonylation and dehydrogenation of formamides provide a newer, isocyanate-free route to ureas and polyureas. rsc.org
Interactive Data Table: Comparison of Synthesis Methods for Urea Derivatives
Development of High-Performance Materials Utilizing Urea Scaffolds
The urea functional group is an excellent building block for advanced materials due to its ability to form strong and specific hydrogen bonds. This property allows for the self-assembly of molecules into well-ordered, higher-level structures. Bis-urea compounds like 1,1'-Hexamethylenebis(3,3-dimethylurea) are particularly effective in this regard, acting as scaffolds for supramolecular polymers, gels, and functional networks. nih.govreading.ac.uk
Supramolecular Polymers and Gels: The directional hydrogen bonding of urea moieties can drive the formation of long, fibrous aggregates. nih.gov When these fibers entangle, they can immobilize solvent molecules to form supramolecular gels. nih.gov These materials are "smart" or responsive, as the hydrogen bonds can be disrupted by external stimuli like temperature or chemical changes. This has led to the development of hydrogels for biomedical applications, such as mimicking the extracellular matrix for tissue engineering. tue.nl
Crosslinking Agents in Polymer Networks: Urea derivatives serve as effective crosslinkers for various polymer systems, enhancing their mechanical and thermal properties. In polyurethane-urea hybrid emulsions, the incorporation of urea groups contributes to the formation of robust, multi-crosslinked coatings. researchgate.net They are also used to create crosslinkers for epoxy resins, which can improve bending strength, thermal stability, and chemical resistance in the cured material. researchgate.net The development of (hydroxyalkyl)urea crosslinkers is providing a formaldehyde-free alternative for curing a wide range of polymers. google.com
Healable and Functional Materials: The reversible nature of the hydrogen bonds in urea-based assemblies makes them ideal for creating self-healing materials. reading.ac.uk When a polymer network containing these units is damaged, the hydrogen bonds can reform upon stimulus (e.g., heat), restoring the material's integrity. Furthermore, the molecular recognition capabilities of the ureido group allow for the design of artificial host molecules and functional materials for applications like water purification. nih.govreading.ac.uk
Interactive Data Table: Applications of Urea Scaffolds in High-Performance Materials
Integrated Risk Assessment Frameworks for Novel Chemical Compounds
As new chemical compounds are developed, it is imperative to have robust frameworks for assessing their potential risks to human health and the environment. Modern risk assessment is moving away from a sole reliance on animal testing towards integrated approaches that combine various data sources for a more efficient and comprehensive evaluation.
Regulatory Frameworks (e.g., REACH): In the European Union, the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation provides a comprehensive system for managing chemical risks. europa.euvliz.be It places the responsibility on manufacturers and importers to gather data on their substances and demonstrate that they can be used safely. assp.org For any substance produced or imported at over 10 tons per year, a Chemical Safety Assessment (CSA) is required, which involves hazard and exposure assessments to ensure risks are adequately controlled. env.go.jp
Computational Toxicology (In Silico Methods): Computational toxicology has become a vital component of modern risk assessment. acs.org Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling are used to predict a chemical's potential toxicity based on its molecular structure. mdpi.com These in silico methods allow for the rapid screening of large numbers of chemicals, prioritizing those that may require further testing and reducing the need for animal experiments. nih.govtandfonline.com
Integrated Approaches to Testing and Assessment (IATA): The future of chemical safety assessment lies in IATA, which systematically combines data from multiple sources. nih.gov This tiered approach begins with in silico predictions and in vitro (non-animal) tests. nih.gov If these results indicate a potential concern, more targeted (and limited) in vivo studies may be conducted. This integrated framework provides a more complete picture of a substance's risk profile in a more efficient and ethical manner. nih.govwho.int
Interactive Data Table: Components of an Integrated Chemical Risk Assessment Framework
Interdisciplinary Approaches to Explore Novel Applications
The unique properties of the urea scaffold, particularly in bis-urea compounds like 1,1'-Hexamethylenebis(3,3-dimethylurea), make it a versatile platform for innovation at the intersection of chemistry, materials science, and biology. Interdisciplinary research is unlocking a wide range of novel applications for these molecules.
Supramolecular Chemistry and Nanotechnology: Bis-urea macrocycles can self-assemble into well-defined, porous structures that act as nanoreactors. sc.edu These confined environments can influence chemical reactions, for example by modulating the photodimerization of guest molecules, opening new avenues in synthetic chemistry. sc.edu The ability to form discrete, hydrogen-bonded capsules allows for the creation of host-guest systems for molecular recognition and transport. nih.gov
Biomedical Materials and Engineering: The development of supramolecular hydrogels based on bis-urea building blocks is a key area of interdisciplinary research. tue.nl These materials are being explored for applications in regenerative medicine and drug delivery due to their biocompatibility and tunable mechanical properties that can mimic natural biological tissues. reading.ac.ukmarketreportanalytics.com
Organocatalysis: The hydrogen-bonding capability of the urea group can be harnessed to activate substrates in chemical reactions. Chiral bis-urea derivatives have been successfully employed as supramolecular organocatalysts in asymmetric synthesis, facilitating reactions with high yields and enantioselectivity. mdpi.com This approach combines the principles of molecular recognition with catalysis to achieve precise chemical transformations. nih.gov
Materials Science and Engineering: The incorporation of bis-urea units into polymer backbones or as additives is creating a new class of "smart" materials. Research focuses on developing healable polymer networks, coatings, and adhesives that can self-repair upon damage, extending material lifetime and promoting sustainability. reading.ac.uk This involves a combination of polymer chemistry, materials testing, and supramolecular science.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1,1'-Hexamethylenebis(3,3-dimethylurea), and what methodological considerations are critical for optimizing yield and purity?
- Methodological Answer : The synthesis typically involves urea derivatives and coupling agents under controlled conditions. Key steps include:
- Precursor Selection : Use of hexamethylene diamine and dimethylurea derivatives as starting materials.
- Coupling Optimization : Employing carbodiimide-based coupling agents (e.g., DCC) to facilitate urea bond formation.
- Purification : Column chromatography or recrystallization to isolate the product.
Critical parameters include stoichiometric ratios, solvent polarity, and reaction temperature. Yield optimization requires iterative testing via fractional factorial design to isolate dominant variables (e.g., catalyst loading) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity and purity of 1,1'-Hexamethylenebis(3,3-dimethylurea)?
- Methodological Answer :
- FT-IR/NMR : Confirm urea linkages (C=O stretching at ~1640 cm⁻¹ in FT-IR; carbonyl carbon signals at ~155–160 ppm in ¹³C NMR).
- HPLC-MS : Quantify purity and detect byproducts using reverse-phase columns (C18) with UV detection at 254 nm.
- Elemental Analysis : Validate empirical formula (C₁₄H₂₈N₄O₂) via combustion analysis.
Cross-validation with reference data from NIST Chemistry WebBook ensures accuracy .
Q. How does the molecular structure of 1,1'-Hexamethylenebis(3,3-dimethylurea) influence its reactivity in crosslinking applications?
- Methodological Answer : The hexamethylene spacer enhances flexibility, while dimethyl groups sterically hinder premature hydrolysis. Experimental validation includes:
- Kinetic Studies : Monitor crosslinking rates via rheometry or gel-permeation chromatography.
- Computational Modeling : Use density functional theory (DFT) to simulate hydrogen-bonding interactions and transition states.
Structure-property relationships are established by comparing derivatives with varying spacer lengths .
Advanced Research Questions
Q. What advanced computational modeling approaches predict the thermodynamic stability and intermolecular interactions of 1,1'-Hexamethylenebis(3,3-dimethylurea) in polymer matrices?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate polymer-composite interfaces using force fields (e.g., CHARMM) to assess binding energy.
- COMSOL Multiphysics : Model diffusion kinetics in polymer matrices under varying temperatures.
Validate predictions with experimental DSC/TGA data to correlate simulated degradation profiles with observed behavior .
Q. What factorial design strategies optimize reaction parameters for synthesizing 1,1'-Hexamethylenebis(3,3-dimethylurea)?
- Methodological Answer :
- Full Factorial Design : Test all combinations of temperature (60–100°C), solvent (DMF vs. THF), and catalyst concentration (0.5–2.0 mol%).
- Response Surface Methodology (RSM) : Identify non-linear relationships between variables and yield/purity.
Data analysis via ANOVA distinguishes significant factors (e.g., temperature contributes 65% variance in yield) .
Q. How should researchers resolve contradictions in reported thermal degradation behavior of 1,1'-Hexamethylenebis(3,3-dimethylurea)?
- Methodological Answer :
- Replication Studies : Reproduce experiments under standardized conditions (e.g., TGA heating rate: 10°C/min, N₂ atmosphere).
- Statistical Meta-Analysis : Pool data from multiple studies to identify outliers or confounding variables (e.g., moisture content).
Theoretical frameworks (e.g., Flynn-Wall-Ozawa method) reconcile discrepancies by modeling degradation kinetics across datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
